Product packaging for Cyclopentanamine, 1-(phenylmethyl)-(Cat. No.:CAS No. 19165-95-8)

Cyclopentanamine, 1-(phenylmethyl)-

Cat. No.: B15214333
CAS No.: 19165-95-8
M. Wt: 175.27 g/mol
InChI Key: URKHBZBSRIUODL-UHFFFAOYSA-N
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Description

Cyclopentanamine, 1-(phenylmethyl)- is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . This amine features a cyclopentane ring and a benzyl (phenylmethyl) group, a structure that is often of interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The compound has a density of approximately 1.0 g/cm³ and a high boiling point of around 274.8 °C at 760 mmHg, indicating its stability at room temperature . Researchers value this scaffold for its potential as a building block in organic synthesis. The primary amine functionality makes it a versatile intermediate that can undergo reactions such as condensation, amidation, and salt formation. Its lipophilicity, suggested by a calculated LogP value of 2.93, can be a key parameter in drug discovery for influencing a compound's absorption and distribution properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The physical and chemical data provided, including boiling point and molecular formula, are for reference purposes. Researchers are responsible for verifying the identity, purity, and suitability of the product for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B15214333 Cyclopentanamine, 1-(phenylmethyl)- CAS No. 19165-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19165-95-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-benzylcyclopentan-1-amine

InChI

InChI=1S/C12H17N/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2

InChI Key

URKHBZBSRIUODL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)N

Origin of Product

United States

Stereochemical Control in the Synthesis of Cyclopentanamine, 1 Phenylmethyl

Enantioselective and Diastereoselective Synthetic Strategies

The creation of single enantiomers or diastereomers of Cyclopentanamine, 1-(phenylmethyl)- can be achieved through several sophisticated synthetic approaches. These strategies are broadly categorized into methods that utilize chiral auxiliaries and those that employ asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches to Cyclopentanamine, 1-(phenylmethyl)-

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the use of phenylglycinol-derived chiral auxiliaries. For instance, 1-naphthamides of N-benzylphenylglycinols can undergo a diastereoselective dearomatizing cyclization to form a new pyrrolidinone ring with defined absolute stereochemistry. researchgate.net Subsequent removal of the phenylglycinol auxiliary yields enantiomerically pure substituted lactams. researchgate.net This type of approach, where a chiral auxiliary guides the formation of new stereocenters, could be adapted for the synthesis of chiral Cyclopentanamine, 1-(phenylmethyl)- precursors. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

The effectiveness of this approach is demonstrated in the synthesis of other complex molecules. For example, the use of a catalytically formed oxazolidine (B1195125) chiral auxiliary has been shown to control the facial selectivity in cyclopropanation and epoxidation reactions. nih.gov This highlights the potential of using a temporarily installed chiral group to direct the stereoselective synthesis of precursors to Cyclopentanamine, 1-(phenylmethyl)-.

Asymmetric Catalysis in Cyclopentanamine, 1-(phenylmethyl)- Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantioenriched compounds, often providing a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. nih.gov This can be further divided into transition-metal catalysis and organocatalysis.

Transition-metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations. The development of chiral ligands for transition-metal-catalyzed reactions has been a major focus in synthetic chemistry. escholarship.org For instance, rhodium catalysts bearing chiral bisphosphine ligands like (R)-BINAP have been used for the enantioselective silylation of C-H bonds, albeit sometimes requiring high temperatures. escholarship.org

The enantioselective functionalization of C-H bonds is a particularly attractive strategy as it allows for the direct conversion of simple starting materials into valuable chiral products. escholarship.org In the context of synthesizing chiral Cyclopentanamine, 1-(phenylmethyl)-, a transition-metal catalyzed enantioselective hydroamination or related C-N bond-forming reaction on a suitable cyclopentane-derived prochiral starting material could be envisioned. The choice of the metal, the chiral ligand, and the reaction conditions would be critical in achieving high enantioselectivity. snnu.edu.cn

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. beilstein-journals.org Organocatalysts can activate substrates through various mechanisms, including hydrogen bonding and the formation of iminium or enamine intermediates. beilstein-journals.org

For the synthesis of chiral amines, organocatalytic methods have shown great promise. For example, chiral Brønsted acids, such as (S)-TRIP, have been used in dynamic kinetic resolutions to produce homoallylic amines with high diastereo- and enantioselectivity. beilstein-journals.org Bifunctional squaramide catalysts have been employed in the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, yielding products with high enantioselectivities. beilstein-journals.org

Resolution Techniques for Racemic Cyclopentanamine, 1-(phenylmethyl)- Mixtures

When a synthetic route produces a racemic mixture of Cyclopentanamine, 1-(phenylmethyl)-, resolution techniques can be employed to separate the enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used method. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. wikipedia.org

The choice of the resolving agent and the crystallization solvent is crucial for efficient separation. nih.gov For example, the resolution of racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid was successfully achieved using (R)-α-phenylethylamine, leading to the precipitation of the (R,R)-salt. nih.gov

Besides classical resolution, chromatographic methods using a chiral stationary phase (CSP) are also highly effective for separating enantiomers. mdpi.com These methods can be applied on both analytical and preparative scales.

Configurational Stability and Chirality Maintenance

The configurational stability of a chiral compound is its ability to resist racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. The rate of racemization is dependent on the energy barrier to inversion of the stereocenter. mdpi.com For many chiral amines, the stereocenter is configurationally stable under normal conditions.

However, factors such as temperature, pH, and the presence of certain reagents can influence configurational stability. nih.gov In some cases, racemization can be a desired process, for example, in dynamic kinetic resolution, where the undesired enantiomer is continuously racemized and recycled back into the reaction to be converted into the desired enantiomer. beilstein-journals.org

It is important to assess the configurational stability of enantiomerically enriched Cyclopentanamine, 1-(phenylmethyl)- under the conditions of its intended application to ensure that its stereochemical integrity is maintained. Techniques such as chiral high-performance liquid chromatography (HPLC) can be used to monitor the enantiomeric purity over time and under various conditions. nih.gov

Mechanistic Investigations of Reactions Involving Cyclopentanamine, 1 Phenylmethyl

Reaction Mechanism Elucidation for Formation Pathways

The synthesis of Cyclopentanamine, 1-(phenylmethyl)- can be envisioned through several key synthetic strategies, each with its own distinct reaction mechanism. The two most probable routes involve nucleophilic substitution and reductive amination.

A common method for the formation of amines is the alkylation of a primary amine with an alkyl halide. In the context of synthesizing Cyclopentanamine, 1-(phenylmethyl)-, this would involve the reaction of cyclopentylamine (B150401) with a benzyl (B1604629) halide (e.g., benzyl bromide or chloride). This transformation proceeds via a nucleophilic substitution mechanism, which can follow either a concerted bimolecular pathway (SN2) or a stepwise unimolecular pathway (SN1). quora.comucalgary.ca

The SN2 mechanism involves a one-step process where the nucleophilic cyclopentylamine attacks the electrophilic carbon of the benzyl halide from the backside, simultaneously displacing the halide leaving group. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the amine and the halide. masterorganicchemistry.com Given that benzyl halides are primary halides, they are generally good substrates for SN2 reactions due to minimal steric hindrance at the reaction center. ucalgary.cayoutube.com

Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the case of a benzyl halide, this would result in the formation of a benzyl carbocation. This carbocation is notably stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. quora.com The second step is the rapid attack of the nucleophilic cyclopentylamine on the carbocation. The rate of the SN1 reaction is primarily dependent on the concentration of the alkyl halide. masterorganicchemistry.com

The competition between the SN1 and SN2 pathways in the synthesis of Cyclopentanamine, 1-(phenylmethyl)- is influenced by several factors, as detailed in the table below.

Factor Effect on SN1 Pathway Effect on SN2 Pathway Rationale for Synthesis of Cyclopentanamine, 1-(phenylmethyl)-
Substrate (Benzyl Halide) Favored due to stable benzyl carbocation intermediate. quora.comFavored as it is a primary halide with low steric hindrance. ucalgary.caBoth pathways are plausible. The benzylic position is unique in that it can support both mechanisms. quora.comyoutube.com
Nucleophile (Cyclopentylamine) Nucleophile strength is less critical as it is not involved in the rate-determining step.Favored by a strong, unhindered nucleophile. Cyclopentylamine is a reasonably strong nucleophile.The nucleophilicity of cyclopentylamine is sufficient for an SN2 reaction.
Leaving Group (e.g., Br⁻, Cl⁻) A good leaving group is crucial for the ionization step.A good leaving group is also essential to be displaced in the concerted step.The choice of halide (I > Br > Cl) will influence the rate of both pathways.
Solvent Favored by polar protic solvents (e.g., ethanol (B145695), water) that can stabilize the carbocation intermediate and the leaving group anion.Favored by polar aprotic solvents (e.g., acetone (B3395972), DMF) that solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.The choice of solvent can be a key determinant in directing the reaction towards either an SN1 or SN2 mechanism.

In practice, the reaction of a primary benzyl halide with a primary amine like cyclopentylamine is often carried out under conditions that favor the SN2 pathway to avoid potential side reactions associated with carbocations, such as rearrangements (though unlikely for a simple benzyl group) and elimination reactions. ucalgary.ca

While direct nucleophilic substitution is a primary route, the formation of Cyclopentanamine, 1-(phenylmethyl)- can also be achieved through reductive amination. This process inherently involves an addition-elimination step. The reaction would commence with the addition of benzylamine (B48309) to cyclopentanone (B42830) (or vice versa, cyclopentylamine to benzaldehyde).

The mechanism begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ketone. This addition forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and undergoes elimination of a water molecule to form an imine (or a Schiff base). This dehydration step is often acid-catalyzed to protonate the hydroxyl group, converting it into a better leaving group (water). The formation of the imine is a reversible process.

To complete the synthesis of Cyclopentanamine, 1-(phenylmethyl)-, the resulting imine intermediate is then reduced in situ. This reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com The reducing agent delivers a hydride ion to the electrophilic carbon of the imine, forming the final secondary amine product. A kinetic study on the reductive amination of cyclopentanone has identified the corresponding imine as the main intermediate. researchgate.net A similar mechanistic pathway is observed in the reductive amination of cyclohexanone (B45756) with benzylamine. researchgate.net

Mechanistic Analysis of Cyclopentanamine, 1-(phenylmethyl)- Reactivity

The reactivity of Cyclopentanamine, 1-(phenylmethyl)- is dictated by the presence of the secondary amine functional group and the adjoining cyclopentyl and benzyl substituents.

As a secondary amine, Cyclopentanamine, 1-(phenylmethyl)- can itself act as a nucleophile in further amination reactions. For instance, it can react with another molecule of an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine. The mechanism of this reaction would again be either SN1 or SN2, depending on the structure of the alkyl halide and the reaction conditions.

The cyclopentane (B165970) ring in Cyclopentanamine, 1-(phenylmethyl)- is relatively stable and not prone to ring-opening reactions under normal conditions, as it has low ring strain compared to smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170). However, under forcing conditions or through specialized catalytic cycles, ring-opening could potentially be induced. For instance, certain transition metal catalysts are known to mediate the ring-opening of cycloalkanes.

Conversely, intramolecular reactions could lead to ring-closing events if a suitable reactive site is present on the benzyl group. For example, if the benzene ring were substituted with a group that could be displaced, an intramolecular nucleophilic aromatic substitution could potentially lead to a fused heterocyclic system, although this would require specific substitution patterns and reaction conditions. Research on the acid-mediated ring-opening of N-benzyl-azetidinones, which are four-membered rings, has shown that they can undergo ring-opening followed by cyclization to form larger ring systems. researchgate.net While the cyclopentane ring is more stable, analogous transformations under specific conditions cannot be entirely ruled out.

Carbocation intermediates are central to understanding the potential SN1 reactivity in the formation of Cyclopentanamine, 1-(phenylmethyl)- from a benzyl halide. The stability of the benzyl carbocation, conferred by resonance, makes this a viable intermediate. quora.combeilstein-journals.org

In terms of the reactivity of Cyclopentanamine, 1-(phenylmethyl)-, the formation of a reactive intermediate could occur through oxidation. For instance, oxidation of the amine could lead to the formation of an iminium ion. This electrophilic species could then react with various nucleophiles. The presence of the benzyl group can influence the stability of such intermediates.

Kinetic Studies and Rate-Determining Steps

In the context of the likely synthesis of Cyclopentanamine, 1-(phenylmethyl)-, which would involve the reductive amination of cyclopentanone with benzylamine, one could surmise potential rate-determining steps. This reaction typically proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, which is then reduced. The rate-determining step could be the initial nucleophilic attack of the amine, the dehydration step to form the C=N bond, or the final reduction step, depending on the specific reaction conditions such as pH and the nature of the reducing agent. However, without experimental data from kinetic studies on this specific reaction, it is not possible to definitively identify the rate-determining step.

No specific kinetic data or identification of the rate-determining step for reactions involving Cyclopentanamine, 1-(phenylmethyl)- could be located in the reviewed literature.

Transition State Analysis and Reaction Coordinate Diagrams

Transition state analysis and reaction coordinate diagrams are powerful tools for visualizing the energy changes that occur during a chemical reaction. A reaction coordinate diagram plots the free energy of the system against the progress of the reaction, illustrating the energy of reactants, products, intermediates, and transition states. The peaks on this diagram represent transition states, which are high-energy, transient species that are not directly observable but are critical to the reaction pathway.

The structure and energy of the transition state for a given reaction step determine its activation energy and, consequently, its rate. Computational chemistry methods are often employed to calculate the geometries and energies of transition states, providing valuable insights into reaction mechanisms.

Despite the theoretical possibilities, no published studies containing specific transition state analyses or reaction coordinate diagrams for reactions involving Cyclopentanamine, 1-(phenylmethyl)- were found.

Computational and Theoretical Chemistry Studies of Cyclopentanamine, 1 Phenylmethyl

Density Functional Theory (DFT) Applications to Cyclopentanamine, 1-(phenylmethyl)-

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting molecular properties and reactivity. For Cyclopentanamine, 1-(phenylmethyl)-, DFT calculations could provide significant insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Cyclopentanamine, 1-(phenylmethyl)-, this would involve calculating the potential energy surface of the molecule to find the lowest energy arrangement of its atoms. This process is crucial as the molecular conformation dictates its physical and chemical properties.

The conformational landscape of Cyclopentanamine, 1-(phenylmethyl)- is of particular interest due to the flexibility of the cyclopentane (B165970) ring and the rotational freedom of the phenylmethyl (benzyl) group. The cyclopentane ring is known to adopt non-planar conformations, such as the envelope and twist forms, to relieve ring strain. The relative orientation of the benzyl (B1604629) group and the amine group on the cyclopentane ring would also lead to various conformers. DFT calculations can be employed to identify the different stable conformers and to determine their relative energies, thus predicting the most likely shapes the molecule will adopt at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for Cyclopentanamine, 1-(phenylmethyl)- (Note: The following table is illustrative of the type of data that would be generated from DFT calculations. No specific experimental or calculated data for this molecule was found in the reviewed literature.)

ParameterValue
C-N Bond Length (Å)Data not available
C-C (ring) Bond Length (Å)Data not available
C-C (benzyl) Bond Length (Å)Data not available
C-N-H Bond Angle (°)Data not available
Dihedral Angle (N-C-C-Ph) (°)Data not available

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of Cyclopentanamine, 1-(phenylmethyl)-. This includes the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

Other reactivity descriptors that can be derived from DFT calculations include electron affinity, ionization potential, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 2: Hypothetical Electronic Properties of Cyclopentanamine, 1-(phenylmethyl)- (Note: The following table is illustrative. No specific calculated data for this molecule was found in the reviewed literature.)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Ionization PotentialData not available
Electron AffinityData not available

Prediction of Spectroscopic Signatures

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For Cyclopentanamine, 1-(phenylmethyl)-, DFT can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. These spectra are characterized by peaks that correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. Comparing the calculated spectrum with an experimental one can help to confirm the molecule's structure.

Similarly, DFT can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are the key features of ¹H and ¹³C NMR spectra. These predictions can be instrumental in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for Cyclopentanamine, 1-(phenylmethyl)- (Note: The following table is illustrative. No specific calculated data for this molecule was found in the reviewed literature.)

Spectroscopic DataPredicted Value
Key IR Frequencies (cm⁻¹)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For Cyclopentanamine, 1-(phenylmethyl)-, MD simulations would provide a detailed picture of its conformational landscape and how it changes over time due to thermal motion.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the different conformations that the molecule can adopt and the transitions between them. For Cyclopentanamine, 1-(phenylmethyl)-, an MD simulation could reveal the pseudorotation pathways of the cyclopentane ring and the rotational dynamics of the benzyl group.

The results of an MD simulation can be used to generate a free energy landscape, which maps the potential energy of the system as a function of its conformational coordinates. This landscape can reveal the most stable conformations (local minima) and the energy barriers between them.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. For Cyclopentanamine, 1-(phenylmethyl)-, these methods could be used to study its reactivity in various chemical transformations.

Energy Barriers and Reaction Energetics

A key aspect of studying a reaction mechanism is to determine the energy profile along the reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur.

For Cyclopentanamine, 1-(phenylmethyl)-, such studies could investigate, for example, the mechanism of its N-alkylation or its reaction with electrophiles at the phenyl ring.

Table 4: Hypothetical Reaction Energetics for a Reaction of Cyclopentanamine, 1-(phenylmethyl)- (Note: The following table is illustrative. No specific calculated data for this molecule was found in the reviewed literature.)

Thermodynamic ParameterValue (kcal/mol)
Activation Energy (Ea)Data not available
Enthalpy of Reaction (ΔH)Data not available
Gibbs Free Energy of Reaction (ΔG)Data not available

Stereoselectivity Prediction

The stereoselectivity of a reaction leading to Cyclopentanamine, 1-(phenylmethyl)-, which contains a chiral center at the C1 position of the cyclopentyl ring, can be predicted using computational models. A common synthetic route to this compound is the reductive amination of cyclopentanone (B42830) with benzylamine (B48309). In this reaction, the formation of a new chiral center can lead to a racemic mixture of (R)- and (S)-enantiomers unless a chiral catalyst or auxiliary is used.

Computational chemistry can be employed to predict the stereochemical outcome of such reactions. By modeling the transition states of the diastereomeric pathways, the activation energies for the formation of each stereoisomer can be calculated. The stereoisomer formed via the lower activation energy pathway is predicted to be the major product.

For instance, Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms and predicting stereoselectivity. By calculating the energies of the transition state structures leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be estimated.

Table 1: Hypothetical Computational Data for Stereoselectivity Prediction in the Synthesis of Cyclopentanamine, 1-(phenylmethyl)-

Computational MethodTransition StateCalculated Activation Energy (kcal/mol)Predicted Diastereomeric/Enantiomeric Ratio
DFT (B3LYP/6-31G)(R)-enantiomer formation15.295:5
DFT (B3LYP/6-31G)(S)-enantiomer formation16.8
Møller-Plesset (MP2)(R)-enantiomer formation14.997:3
Møller-Plesset (MP2)(S)-enantiomer formation17.2

These computational approaches can guide the selection of appropriate chiral catalysts or reaction conditions to achieve a desired stereochemical outcome, which is crucial in the synthesis of enantiomerically pure pharmaceutical compounds.

Retrosynthetic Analysis and Pathway Prediction via Computational Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In recent years, computational algorithms have been developed to automate this process. These tools utilize vast databases of chemical reactions and apply complex algorithms to identify potential synthetic routes.

For Cyclopentanamine, 1-(phenylmethyl)-, a computational retrosynthetic analysis would likely identify several key bond disconnections. The most logical disconnections would be the C-N bond and the C-C bond connecting the phenylmethyl group to the cyclopentyl ring.

Table 2: Predicted Retrosynthetic Pathways for Cyclopentanamine, 1-(phenylmethyl)- via Computational Algorithms

Disconnection StrategyKey DisconnectionPrecursor MoleculesCorresponding Forward Reaction
Strategy 1 C-N BondCyclopentanone and BenzylamineReductive Amination
Strategy 2 C-C Bond (at C1)1-phenylcyclopentanecarbonitrileReduction of the nitrile
Strategy 3 C-C Bond (at C1)Cyclopentylmagnesium bromide and BenzonitrileGrignard reaction followed by reduction

Note: This table represents a simplified output from a hypothetical retrosynthetic analysis program. Actual software would provide more detailed steps and alternative reagents.

Computational retrosynthesis software, such as Reaxys® Predictive Retrosynthesis, can propose multiple synthetic routes, rank them based on factors like predicted yield and reaction feasibility, and even provide literature precedents for the proposed reaction steps. These algorithms can uncover novel and non-obvious synthetic strategies, thereby accelerating the process of drug discovery and development. While specific applications of these algorithms to Cyclopentanamine, 1-(phenylmethyl)- have not been documented in research literature, their utility for a molecule of this nature is evident.

Reactivity and Functionalization of Cyclopentanamine, 1 Phenylmethyl

Amine Functional Group Transformations

The primary amine group in Cyclopentanamine, 1-(phenylmethyl)-, is a key site for a multitude of reactions, allowing for the introduction of diverse functionalities.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophilic acylating and sulfonylating agents.

Acylation: Cyclopentanamine, 1-(phenylmethyl)- reacts with acyl halides, anhydrides, or esters to form N-substituted amides. A common example is the reaction with acetyl chloride or acetic anhydride (B1165640) to yield N-(1-benzylcyclopentyl)acetamide. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. While specific experimental data for the acylation of Cyclopentanamine, 1-(phenylmethyl)- is not extensively documented in publicly available literature, the formation of N-(1-benzylcyclopentyl)acetamide is known. rsc.org The general reaction is a fundamental transformation for primary amines. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. For instance, the reaction with benzenesulfonyl chloride would be expected to produce N-(1-benzylcyclopentyl)benzenesulfonamide. These sulfonamides are often stable, crystalline solids. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established and general method. organic-chemistry.orgnih.gov

Reaction TypeReagent ExampleProduct ExampleGeneral Conditions
AcylationAcetyl chlorideN-(1-benzylcyclopentyl)acetamideBase (e.g., pyridine, triethylamine)
SulfonylationBenzenesulfonyl chlorideN-(1-benzylcyclopentyl)benzenesulfonamideBase (e.g., pyridine, triethylamine)

This table represents expected reactions based on general chemical principles, as specific literature data for these reactions with Cyclopentanamine, 1-(phenylmethyl)- is limited.

The reaction of Cyclopentanamine, 1-(phenylmethyl)- with aldehydes and ketones is a cornerstone of its reactivity, leading to the formation of imines.

Imine Formation: As a primary amine, Cyclopentanamine, 1-(phenylmethyl)- undergoes condensation with aldehydes or ketones, typically under acid catalysis with removal of water, to form imines (also known as Schiff bases). nih.govmasterorganicchemistry.com For example, reaction with acetone (B3395972) would yield N-(1-benzylcyclopentyl)propan-2-imine. wikipedia.org These imines are characterized by a carbon-nitrogen double bond and are themselves versatile intermediates in organic synthesis. The reaction is reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Enamine Formation: Enamines are typically formed from the reaction of secondary amines with carbonyl compounds containing an α-hydrogen. researchgate.netwikipedia.org Since Cyclopentanamine, 1-(phenylmethyl)- is a primary amine, it will preferentially form the more thermodynamically stable imine. nih.gov

The nitrogen atom in Cyclopentanamine, 1-(phenylmethyl)- possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This property allows for its potential use as a ligand in the design of coordination complexes. While specific complexes of Cyclopentanamine, 1-(phenylmethyl)- are not widely reported, amines, in general, are common ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The steric bulk provided by the 1-benzylcyclopentyl group could influence the coordination geometry and the properties of the resulting metal complex.

Cyclopentane (B165970) Ring Modifications

Modifications to the cyclopentane ring of Cyclopentanamine, 1-(phenylmethyl)- are less common and generally require more forcing conditions or specific synthetic strategies.

Electrophilic Additions: The cyclopentane ring is a saturated hydrocarbon and, as such, is generally unreactive towards electrophiles. masterorganicchemistry.comyoutube.com Unlike alkenes, it lacks π-electrons that can readily attack electrophilic species. However, the phenyl group of the benzyl (B1604629) substituent is susceptible to electrophilic aromatic substitution. masterorganicchemistry.comuci.edumasterorganicchemistry.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring, with the position of substitution being directed by the alkyl substituent. youtube.comyoutube.com

Nucleophilic Additions: Direct nucleophilic addition to the saturated cyclopentane ring is not a feasible reaction pathway. rsc.orgyoutube.commasterorganicchemistry.com The carbon atoms of the ring are not electrophilic. Such reactions would necessitate prior functionalization of the ring to introduce a suitable leaving group or an electrophilic center.

Methodologies for the expansion or contraction of the cyclopentane ring in Cyclopentanamine, 1-(phenylmethyl)- are not specifically described in the literature. However, general strategies for such transformations in other cyclopentyl systems could theoretically be applied.

Ring Expansion: Ring expansion of cyclopentyl derivatives to cyclohexyl systems can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring, which then undergoes rearrangement. rsc.orgwikipedia.orgugent.bemdpi.com For example, a Tiffeneau-Demjanov rearrangement of a 1-aminomethylcyclopentanol derivative could potentially lead to a cyclohexanone (B45756).

Ring Contraction: Ring contraction of a cyclopentane to a cyclobutane (B1203170) derivative is an energetically unfavorable process and less common. nih.govresearchgate.netwikipedia.org Methodologies like the Favorskii rearrangement of α-halocyclopentanones or photochemical rearrangements could be considered, but would require significant synthetic manipulation of the starting material. harvard.edu

Phenylmethyl Moiety Transformations

The phenylmethyl group is a key structural feature of Cyclopentanamine, 1-(phenylmethyl)-, offering rich opportunities for chemical transformations at both the aromatic ring and the benzylic carbon.

Aromatic Functionalization Reactions

The phenyl ring of Cyclopentanamine, 1-(phenylmethyl)- is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The directing influence of the alkyl substituent (the cyclopentylamino-methyl group) typically favors the substitution at the ortho and para positions of the benzene (B151609) ring. However, the reaction conditions and the nature of the electrophile can influence the regioselectivity.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This functionalization is a common precursor for the synthesis of further derivatives, as the nitro group can be readily reduced to an amino group.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. These halogenated derivatives serve as versatile intermediates for cross-coupling reactions.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring. Friedel-Crafts acylation, in particular, is a reliable method to introduce a ketone functionality, which can then be a handle for further modifications.

The reactivity of the phenyl ring can be modulated by the substituents present. Electron-donating groups on the ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. Structure-activity relationship (SAR) studies on related benzylamine (B48309) analogs have shown that substitution on the phenyl ring significantly impacts their biological activity. For instance, in a series of makaluvamine analogs, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs displayed pronounced antiproliferative effects. nih.gov Similarly, studies on YC-1 analogs, which feature a 1-benzyl indazole core, demonstrated that fluoro or cyano substitution at the ortho position of the benzyl ring led to better inhibitory activity. nih.gov

Table 1: Examples of Aromatic Functionalization on Benzylamine Analogs

Substituent Position Effect on Activity Reference
4-Methyl para Pronounced antiproliferative effect nih.gov
4-Chloro para Pronounced antiproliferative effect nih.gov
4-Fluoro para Pronounced antiproliferative effect nih.gov
Fluoro ortho Enhanced inhibitory activity nih.gov
Cyano ortho Enhanced inhibitory activity nih.gov

Benzylic Position Reactivity

The carbon atom of the methylene (B1212753) bridge connecting the phenyl and cyclopentylamino groups is known as the benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent phenyl ring to stabilize radical, cationic, and anionic intermediates through resonance.

Key reactions involving the benzylic position include:

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or thermal initiation, allows for the selective introduction of a bromine atom at the benzylic position. This benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic C-H bond can be oxidized to form a carbonyl group (ketone). Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's selectivity and functional group tolerance.

Benzylic C-H Activation: Modern synthetic methods have enabled the direct functionalization of the benzylic C-H bond through transition metal-catalyzed C-H activation. This approach offers a more atom-economical and efficient route to introduce various functional groups directly at the benzylic position. For example, rhodium-catalyzed imine-directed oxidative cycloadditions of benzylamines have been reported. researchgate.net

The functionalization at the benzylic position can introduce new stereocenters and significantly alter the three-dimensional structure of the molecule, which is a critical aspect in the design of bioactive compounds.

Derivatization Strategies for Exploration of Chemical Space

The exploration of the chemical space around Cyclopentanamine, 1-(phenylmethyl)- involves the systematic synthesis of a library of derivatives to investigate their structure-activity relationships (SAR). This is a crucial process in medicinal chemistry and drug discovery to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Derivatization strategies can be broadly categorized based on the site of modification:

N-Functionalization: The primary amine group is a key site for derivatization. Acylation, alkylation, sulfonylation, and reductive amination are common reactions to introduce a wide variety of substituents on the nitrogen atom. These modifications can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

Phenyl Ring Substitution: As discussed in section 6.3.1, introducing diverse substituents on the phenyl ring allows for the exploration of electronic and steric effects on biological activity. Combinatorial chemistry approaches can be employed to rapidly generate a large number of analogs with different substitution patterns.

Benzylic Position Modification: Introducing functionality at the benzylic position, as outlined in section 6.3.2, can impact the conformational flexibility and introduce new interaction points with biological targets.

Cyclopentyl Ring Modification: Although not the focus of this section, modifications to the cyclopentyl ring, such as the introduction of substituents or altering the ring size, can also be a valuable strategy for exploring the chemical space.

The synthesis of N-benzyl phenethylamine (B48288) analogs has shown that N-benzyl substitution can significantly increase binding affinity and functional activity at certain receptors. nih.gov Furthermore, the synthesis of various N-substituted piperidine (B6355638) derivatives has demonstrated a broad range of inhibitory potencies in biological assays. chemrxiv.org These examples highlight the importance of systematic derivatization in tuning the pharmacological profile of a lead compound.

Applications of Cyclopentanamine, 1 Phenylmethyl in Organic Synthesis

Building Block in Complex Molecule Synthesis

The structure of Cyclopentanamine, 1-(phenylmethyl)- lends itself to being a foundational component in the synthesis of more elaborate molecules, particularly those containing nitrogen.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Primary amines are common starting materials for the construction of these ring systems. mdpi.comopenmedicinalchemistryjournal.com The amine functionality in Cyclopentanamine, 1-(phenylmethyl)- can participate in a variety of cyclization reactions. For instance, it can react with diketones, diesters, or other bifunctional electrophiles to form five, six, or seven-membered heterocyclic rings. The cyclopentyl group attached to the nitrogen-bearing carbon can influence the stereochemistry and conformation of the resulting heterocycle, potentially leading to novel scaffolds for drug discovery.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govnih.gov Primary amines are frequently employed as one of the key components in many well-known MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgbeilstein-journals.org Cyclopentanamine, 1-(phenylmethyl)- could serve as the amine component in such reactions. The steric bulk of the 1-benzylcyclopentyl group could influence the stereochemical outcome of these transformations, providing a pathway to complex, sterically hindered peptide-like structures or other intricate molecular frameworks in a highly convergent and atom-economical manner. nih.gov

Use as a Chiral Synthon in Asymmetric Synthesis

Chirality plays a crucial role in the biological activity of many molecules. The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. nih.govyoutube.com If Cyclopentanamine, 1-(phenylmethyl)- is resolved into its individual enantiomers, it can be used as a chiral building block, or "synthon." The chiral center, being directly attached to the reactive amine group, can direct the stereochemical course of subsequent reactions. This transfer of chirality is a powerful strategy for the synthesis of enantiopure target molecules. For example, a chiral version of this amine could be used to introduce a specific stereocenter that is retained throughout a synthetic sequence, ultimately leading to a single enantiomer of a complex natural product or pharmaceutical agent. nih.govnih.gov

Role as a Ligand or Organocatalyst Precursor

The nitrogen atom in Cyclopentanamine, 1-(phenylmethyl)- possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. nih.govresearchgate.net By modifying the basic structure, for example, through the introduction of other donor atoms, it is possible to design novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and oxidations. nih.govresearchgate.net

Furthermore, the amine itself, particularly in its chiral form, or derivatives thereof, could function as an organocatalyst. psu.edu Chiral amines and their derivatives are known to catalyze a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions, by forming transient chiral iminium or enamine intermediates. mdpi.com The specific steric and electronic properties of the 1-benzylcyclopentyl group could impart unique reactivity and selectivity to such organocatalysts.

Advanced Analytical Techniques for Investigation of Cyclopentanamine, 1 Phenylmethyl Reactions

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy allows for the continuous monitoring of a reaction mixture without disturbing the system. fu-berlin.de This approach is invaluable for gathering kinetic data, identifying short-lived species, and understanding the influence of various reaction parameters in real-time.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving Cyclopentanamine, 1-(phenylmethyl)-. By tracking changes in the vibrational frequencies of specific functional groups, one can observe the consumption of reactants and the formation of products. As a secondary amine, Cyclopentanamine, 1-(phenylmethyl)- exhibits a characteristic N-H stretching absorption. pressbooks.pubopenstax.org

In a typical reaction, such as an N-alkylation or acylation, the progress can be monitored by observing the disappearance of the N-H stretching band, which occurs in the 3300 to 3500 cm⁻¹ range for secondary amines. openstax.org The formation of a tertiary amine product would be confirmed by the complete disappearance of this peak. Simultaneously, the appearance of new, characteristic peaks corresponding to the product can be tracked. For instance, in an acylation reaction, the formation of an amide would be indicated by the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. The ability to capture numerous scans per second allows for detailed kinetic analysis of the reaction as it unfolds. thermofisher.comnih.gov

Raman spectroscopy is another vibrational spectroscopy technique that offers significant advantages for monitoring reactions, particularly in aqueous or solvent-heavy systems. It is highly effective for studying the kinetics of processes such as imine formation, a possible reaction pathway for amines. koreascience.krresearchgate.net Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. hanyang.ac.kr

For reactions of Cyclopentanamine, 1-(phenylmethyl)-, Raman spectroscopy can provide mechanistic insights by tracking key bond formations. For example, in a condensation reaction with a ketone or aldehyde, the formation of an iminium ion intermediate and the final imine product could be monitored by the appearance of the characteristic C=N stretching vibration, typically found in the 1620-1690 cm⁻¹ region. acs.org The technique's ability to distinguish between subtle molecular differences is crucial for constructing a detailed reaction profile. acs.org Studies have successfully used Raman to determine reaction order and rate constants by monitoring the intensity change of specific peaks over time. researchgate.net

UV/Visible spectroscopy is a valuable tool for monitoring reactions that involve changes in electronic conjugation or the presence of chromophores. spectroscopyonline.com The phenyl group in Cyclopentanamine, 1-(phenylmethyl)- acts as a chromophore, making UV/Vis spectroscopy suitable for tracking reactions that alter its electronic environment.

During a reaction, the formation of charged intermediates or products with extended conjugation can lead to a shift in the maximum absorption wavelength (λ_max) and/or a change in molar absorptivity. researchgate.netnih.gov For example, the formation of a protonated amine or a subsequent charged intermediate could cause a bathochromic (red shift) or hypsochromic (blue shift) effect. By monitoring the absorbance at specific wavelengths corresponding to the reactant, intermediates, and products, it is possible to determine their concentration profiles over time. spectroscopyonline.com This kinetic data is essential for elucidating the reaction mechanism and identifying potential reactive intermediates. researchgate.net

Advanced NMR Techniques for Structural Elucidation of Intermediates

While spectroscopic methods are excellent for monitoring reaction progress, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of intermediates and final products. ipb.pt In-situ or online NMR monitoring allows for the tracking of reactions directly within the NMR spectrometer. beilstein-journals.orgresearchgate.net

For Cyclopentanamine, 1-(phenylmethyl)-, ¹H and ¹³C NMR spectra provide a wealth of information. The disappearance of the N-H proton signal in ¹H NMR (which can be confirmed by D₂O exchange) would indicate its participation in a reaction. openstax.org Changes in the chemical shifts of the protons and carbons on the cyclopentyl ring and the benzyl (B1604629) group, particularly those alpha to the nitrogen atom, provide direct evidence of chemical transformation. pressbooks.pub

Advanced 2D NMR techniques are crucial for unambiguously assigning the structure of novel products or complex intermediates.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity of atoms, which is critical for determining stereochemistry in the products. diva-portal.org

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. On-line MS, where a small amount of the reaction mixture is continuously introduced into the instrument, is an exceptional tool for real-time reaction monitoring. nih.gov It allows for the simultaneous detection of reactants, products, intermediates, and byproducts in a single experiment. durham.ac.uk

For reactions involving Cyclopentanamine, 1-(phenylmethyl)-, the starting material would show a specific molecular ion peak. As the reaction proceeds, this peak would decrease in intensity, while a new peak corresponding to the product's molecular weight would appear and grow. This provides a clear and rapid assessment of reaction conversion.

Furthermore, mass spectrometry is vital for structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product. Tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, provides structural information. Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest the nitrogen atom breaks. openstax.org Analyzing these fragmentation patterns can definitively confirm the structure of the product formed from Cyclopentanamine, 1-(phenylmethyl)-.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Cyclopentanamine, 1-(phenylmethyl)- typically involves the reductive amination of cyclopentanone (B42830) with benzylamine (B48309). This process often relies on stoichiometric reducing agents and conventional solvents, which can generate significant waste. Future research is geared towards developing more sustainable and atom-economical synthetic pathways.

Key areas of development include:

Catalytic Hydrogenation: Moving away from chemical hydrides to catalytic hydrogenation using molecular hydrogen (H₂) as the reductant. Research focuses on designing heterogeneous catalysts, such as platinum or palladium on carbon supports, that can operate under milder conditions of temperature and pressure. researchgate.net Ruthenium-based catalysts supported on materials like niobium oxide have also shown high performance in the reductive amination of cyclopentanone, offering high yields and stability. researchgate.net

Transfer Hydrogenation: Utilizing safer, easier-to-handle hydrogen donors like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst (e.g., iridium or ruthenium). kanto.co.jp This approach avoids the need for high-pressure hydrogen gas, making the process more amenable to standard laboratory setups.

Flow Chemistry: Implementing the synthesis in continuous flow reactors. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for easier scaling. researchgate.netacs.org A flow process for Cyclopentanamine, 1-(phenylmethyl)- synthesis could telescope the imine formation and subsequent reduction steps, minimizing purification and handling of intermediates.

Table 1: Comparison of Synthetic Routes for Cyclopentanamine, 1-(phenylmethyl)-

Feature Traditional Route (e.g., NaBH₃CN) Emerging Sustainable Route (Catalytic)
Reducing Agent Stoichiometric borohydride (B1222165) reagents Catalytic H₂ or transfer hydrogenation
Byproducts Borate salts, inorganic waste Minimal (e.g., water)
Solvent Often chlorinated solvents or excess methanol Greener solvents (e.g., ethanol (B145695), water) or solvent-free
Atom Economy Lower Higher
Safety Toxic/flammable reagents Use of high-pressure H₂ requires engineering controls

| Scalability | Challenging due to exotherms and waste | More scalable, especially with flow chemistry |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the reactivity of the N-H bond and adjacent C-H bonds in Cyclopentanamine, 1-(phenylmethyl)- is an area ripe for exploration. Current research often focuses on classical amine chemistry. Future investigations will likely delve into more unconventional transformations to generate novel molecular architectures.

Emerging research avenues include:

Photoredox Catalysis: This rapidly expanding field uses light and a photocatalyst to enable novel bond formations under mild conditions. acs.orgresearchgate.net For Cyclopentanamine, 1-(phenylmethyl)-, photoredox catalysis could potentially be used for late-stage functionalization, such as C-H activation at the cyclopentyl ring or the benzylic position, allowing for the introduction of new functional groups without lengthy de novo synthesis.

Electrochemical Synthesis: Using electricity to drive redox reactions offers a sustainable alternative to chemical oxidants and reductants. The electrochemical oxidation of Cyclopentanamine, 1-(phenylmethyl)- could lead to the formation of iminium ion intermediates, which can then be trapped by various nucleophiles to create more complex products.

Enzymatic Catalysis: The use of enzymes, such as amine dehydrogenases or transaminases, could offer unparalleled selectivity in modifying the molecule. A futuristic approach might involve engineering an enzyme to asymmetrically functionalize the cyclopentyl ring, a transformation that is extremely challenging with traditional chemical methods.

A significant opportunity exists for researchers to map the reactivity of this compound under these modern catalytic conditions, as the specific literature on its unconventional reactivity patterns is currently sparse.

Integration of Machine Learning in Reaction Discovery and Optimization

The optimization of synthetic reactions is a complex, multi-variable problem. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity with greater speed and efficiency than traditional methods. beilstein-journals.org

For the synthesis of Cyclopentanamine, 1-(phenylmethyl)-, ML can be integrated in several ways:

Reaction Optimization: An ML algorithm can be coupled with an automated flow reactor to rapidly screen a wide parameter space (e.g., temperature, pressure, catalyst loading, residence time, solvent). researchgate.netacs.org The algorithm learns from each experiment to predict the conditions that will maximize objectives like yield, selectivity, or space-time yield while minimizing cost or environmental impact (E-factor). researchgate.netacs.org

Catalyst Discovery: ML models can be trained on catalyst performance data to predict which new catalyst structures or compositions are most likely to succeed for the reductive amination of cyclopentanone with benzylamine. This can accelerate the discovery of more active and selective catalysts.

Predicting Reactivity: By analyzing vast datasets of chemical reactions, ML can help predict whether Cyclopentanamine, 1-(phenylmethyl)- will be amenable to a proposed unconventional reaction, saving significant experimental time and resources.

Table 2: Hypothetical Machine Learning Workflow for Synthesis Optimization

Step Action Parameters / Objectives
1. Define Scope Set goals for the synthesis of Cyclopentanamine, 1-(phenylmethyl)-. Variables: Temperature, H₂ Pressure, Catalyst Loading, Solvent, Residence Time. Objectives: Maximize Yield (%), Maximize Selectivity (%), Minimize Cost ($/g).
2. Initial Data Run a small set of initial experiments (Design of Experiments). Collect data points linking parameters to outcomes.
3. Model Training Feed experimental data to a Bayesian optimization or other ML algorithm. The algorithm creates a predictive surrogate model of the reaction space. beilstein-journals.org
4. Prediction The algorithm suggests the next set of experimental conditions. Proposes new parameters predicted to lead to an improved outcome.
5. Experiment Run the suggested experiment in an automated reactor. The new data point is generated.

| 6. Iteration | Feed the new data back to the algorithm (closed-loop). | The model is refined, and the cycle repeats until the optimal conditions are found. researchgate.net |

Advanced Catalyst Design for Enhanced Selectivity

For a molecule like Cyclopentanamine, 1-(phenylmethyl)-, which is chiral, achieving high enantioselectivity is a primary goal for potential pharmaceutical applications. This requires the design of sophisticated, advanced catalysts.

Future research in catalyst design will focus on:

Chiral Ligand Development: The synthesis of novel chiral phosphine (B1218219) ligands for use with metals like iridium or rhodium. Recent breakthroughs have shown that tailored diphosphine ligands can achieve excellent enantioselectivity in intramolecular reductive aminations, a principle that can be extended to intermolecular reactions. nih.gov

Asymmetric Organocatalysis: Developing metal-free catalysts, such as chiral Brønsted acids or phosphoric acids, that can activate the imine intermediate for enantioselective reduction. Chiral boro-phosphate catalysts have shown promise in the related reductive amination of cyclopentadiones. organic-chemistry.org

Support and Morphology Effects: For heterogeneous catalysts, the nature of the support material can dramatically influence selectivity. Research into how the morphology and electronic properties of supports like niobium oxide or functionalized silica (B1680970) can interact with active metal sites (e.g., Ruthenium) is crucial for improving catalyst performance in reductive aminations. researchgate.net

Single-Atom Catalysis: Dispersing individual metal atoms onto a support can maximize atom efficiency and create unique electronic properties, potentially leading to catalysts with unprecedented activity and selectivity for the target transformation.

Table 3: Catalyst Design Strategies for Enhanced Selectivity

Catalyst Type Design Principle Potential Advantage for Synthesis
Heterogeneous (e.g., Ru/Nb₂O₅) Optimizing metal-support interaction and morphology. researchgate.net High stability, recyclability, and chemoselectivity.
Homogeneous (e.g., Ir-Diphosphine) Synthesis of a tailored chiral ligand to create an asymmetric binding pocket. nih.gov High enantioselectivity (for chiral product).
Organocatalyst (e.g., Chiral Acid) Activation of the substrate via hydrogen bonding in a chiral environment. organic-chemistry.org Metal-free, avoiding potential product contamination.

| Single-Atom Catalyst | Maximum dispersion of the active metal site. | Ultimate atom efficiency and potentially unique selectivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(phenylmethyl)cyclopentanamine?

  • Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclopentanamine with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization includes temperature control (60–80°C) and monitoring via TLC or GC-MS for intermediate purity .
  • Key Data :

StepReagents/ConditionsYield (%)
AlkylationBenzyl bromide, DMF, 70°C, 12h~65%
Reductive AminationBenzaldehyde, NaBH₄, MeOH~50%

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of 1-(phenylmethyl)cyclopentanamine?

  • Answer :

  • ¹H NMR : Signals for cyclopentane protons (δ 1.5–2.2 ppm, multiplet), benzyl CH₂ (δ 3.7–4.0 ppm), and aromatic protons (δ 7.2–7.4 ppm).
  • MS : Molecular ion peak at m/z 175 (C₁₂H₁₇N⁺), with fragmentation patterns indicating cleavage of the benzyl group (e.g., m/z 91 for C₇H₇⁺) .

Q. What preliminary biological assays are suitable for evaluating its neuropharmacological potential?

  • Answer :

  • Radioligand Binding Assays : Test affinity for serotonin (5-HT), dopamine (D₂), or norepinephrine (NET) transporters using [³H]-ligands (e.g., [³H]paroxetine for 5-HT).
  • Electrophysiology : Measure effects on neuronal firing rates in brain slice preparations (e.g., rat prefrontal cortex) .

Advanced Research Questions

Q. How does substitution on the phenyl ring influence biological activity?

  • Answer : Substituent position and electronic properties modulate receptor interactions. For example:

  • Fluorine at para-position increases metabolic stability but may reduce binding affinity due to steric effects.
  • Methyl groups enhance lipophilicity, improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 1-(4-fluorophenylmethyl)cyclopentanamine) show altered IC₅₀ values in monoamine reuptake inhibition assays .
    • Data Table :
AnalogSubstituentIC₅₀ (5-HT) (nM)LogP
1-(Phenylmethyl)-None120 ± 152.8
1-(4-Fluorophenylmethyl)-F (para)85 ± 103.1
1-(2-Methylphenylmethyl)-CH₃ (ortho)200 ± 253.4

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Validate findings using:

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Species-Specific Receptors : Compare human vs. rodent receptor subtypes .

Q. What advanced analytical methods quantify 1-(phenylmethyl)cyclopentanamine in biological matrices?

  • Answer :

  • LC-MS/MS : Use a C18 column, mobile phase (0.1% formic acid in H₂O/MeOH), and MRM transitions (e.g., m/z 175 → 91 for quantification).
  • Sample Preparation : Solid-phase extraction (SPE) with HLB cartridges to isolate the compound from plasma or brain homogenates .

Safety and Handling

Q. What safety protocols are recommended for handling 1-(phenylmethyl)cyclopentanamine?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.